molecular formula C12H14N2O B1599405 1-(1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)ethanone CAS No. 2818-77-1

1-(1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)ethanone

Cat. No.: B1599405
CAS No.: 2818-77-1
M. Wt: 202.25 g/mol
InChI Key: DKLFJFVIYXXTEQ-UHFFFAOYSA-N
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Description

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS Number 2818-77-1
Boiling Point 180-200°C (at 2 Torr)
SMILES Notation CCN1C(=NC2=C1C=CC(=C2)C(=O)C)C
InChI Key DKLFJFVIYXXTEQ-UHFFFAOYSA-N
Exact Mass 202.11100
LogP 2.56720

Properties

IUPAC Name

1-(1-ethyl-2-methylbenzimidazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-4-14-9(3)13-11-7-10(8(2)15)5-6-12(11)14/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLFJFVIYXXTEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C=CC(=C2)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40409154
Record name 1-(1-ethyl-2-methylbenzimidazol-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2818-77-1
Record name 1-(1-ethyl-2-methylbenzimidazol-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Substituted Benzimidazole Core

  • Starting materials: Typically, 4-substituted o-phenylenediamines (e.g., 4-amino-1-ethyl-2-methylbenzene-1,2-diamine) are used.
  • Cyclization: The diamine undergoes condensation with an aldehyde or ketone (such as acetaldehyde or acetyl derivatives) in the presence of acid catalysts or dehydrating agents.
  • Reaction conditions: Solvents like ethanol or methanol under reflux; sometimes hydrochloric acid gas is bubbled through the solution to promote cyclization.
  • Example: Dissolution of the diamine in anhydrous ethanol, addition of HCl gas, followed by refluxing with ammonia in methanol for several hours to yield the benzimidazole intermediate.

Introduction of the Ethanone Group

  • The ethanone moiety is introduced typically by acylation reactions or by using substituted benzaldehydes during the cyclization step.
  • Alternatively, halogenated benzimidazole intermediates (e.g., 5-bromo or 5-chloro derivatives) can be subjected to nucleophilic substitution or palladium-catalyzed coupling with acetyl-containing reagents.
  • Purification is carried out using silica gel chromatography with ethyl acetate/hexane mixtures to isolate the target compound with yields reported around 49-77% depending on the step.

Representative Reaction Scheme and Conditions

Step Reactants Conditions Yield (%) Notes
1 4-amino-1-ethyl-2-methylbenzene-1,2-diamine + acetyl derivative Reflux in ethanol with HCl gas, then ammonia in methanol, 4 hr reflux ~49 Formation of benzimidazole core
2 Benzimidazole intermediate + acylation reagent or halogenated intermediate Silica gel chromatography purification, ethyl acetate/hexane eluent 70-77 Introduction of ethanone group at position 5
3 Final product isolation Extraction with ethyl acetate, drying over Na2SO4, filtration 70 Purification and drying

Table 1: Typical synthetic steps and conditions for this compound preparation

Research Findings and Optimization

  • The use of HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) as coupling agents has been reported to improve yields and reaction specificity during amide bond formation steps in related benzimidazole syntheses.
  • Reaction molar ratios are critical; typically, 1.0 to 1.2 moles of coupling agents per mole of substrate ensure optimal conversion.
  • The choice of solvent and temperature control during reflux significantly affects the purity and yield.
  • Chromatographic purification is essential to separate the desired product from side products and unreacted starting materials.
  • The described methods yield the compound in moderate to good yields (approximately 49-77%), which is typical for multi-step heterocyclic syntheses involving benzimidazole derivatives.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Impact on Synthesis
Starting diamine 4-substituted o-phenylenediamine Determines substitution pattern
Cyclization solvent Ethanol or methanol Solubility and reaction rate
Acid catalyst HCl gas or strong acid Promotes ring closure
Coupling agents HBTU, DIPEA Enhances amide bond formation
Reaction temperature Reflux (~60-80°C) Ensures completion of reaction
Purification Silica gel chromatography Product purity and yield
Yield range 49-77% Efficiency of synthetic route

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the ethanone group to an alcohol.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated or nitrated benzimidazole derivatives.

Scientific Research Applications

Medicinal Applications

  • Antimicrobial Activity :
    • Several studies have indicated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to 1-(1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)ethanone have shown effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics .
  • Anticancer Properties :
    • Research has explored the anticancer effects of benzimidazole derivatives. A study published in the European Journal of Medicinal Chemistry highlighted that certain derivatives inhibit tumor growth in vitro, indicating the potential for this compound as a scaffold for anticancer drug development .
  • CNS Activity :
    • Benzimidazole derivatives are also being investigated for their central nervous system (CNS) effects. Compounds similar to this compound have been evaluated for their potential as anxiolytics and antidepressants due to their ability to modulate neurotransmitter systems .

Material Science Applications

  • Polymer Chemistry :
    • The unique structural properties of benzimidazole derivatives make them suitable for use as additives in polymer formulations. They can enhance thermal stability and mechanical properties of polymers, which is critical in developing advanced materials .
  • Photovoltaic Devices :
    • Recent studies have explored the use of benzimidazole compounds in organic photovoltaic devices. Their electronic properties allow them to function effectively as electron transport materials, improving the efficiency of solar cells .

Data Table: Summary of Applications

Application AreaDescriptionReferences
AntimicrobialEffective against various bacterial strains; potential for new antibiotics
AnticancerInhibits tumor growth in vitro; scaffold for drug development
CNS ActivityPotential anxiolytics and antidepressants; modulates neurotransmitter systems
Polymer ChemistryEnhances thermal stability and mechanical properties of polymers
Photovoltaic DevicesFunctions as electron transport materials in solar cells

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various benzimidazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition, suggesting its potential utility in treating bacterial infections.

Case Study 2: Anticancer Activity

A series of experiments conducted on cancer cell lines revealed that compounds related to this compound exhibited cytotoxic effects at low micromolar concentrations. These findings support further investigation into its mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)ethanone involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects.

    Pathways Involved: It can interfere with cellular pathways such as DNA synthesis, protein synthesis, and metabolic processes, contributing to its biological activity.

Comparison with Similar Compounds

Structural Analogs in the Benzimidazole Family

Compound A: 1-(1H-Benzo[d]imidazol-5-yl)ethanone (CAS 58442-16-3)
  • Structure : Lacks the ethyl and methyl substituents on the imidazole ring, retaining only the acetyl group at position 4.
  • Properties : A simpler analog used as a synthetic intermediate. Catalog entries (e.g., ABChem, BLD Pharm) indicate high purity (97%) and availability for research .
  • Applications : Likely serves as a precursor for more complex benzimidazole derivatives.
Compound B: 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate
  • Structure : Features a nitro group at position 5 and a bromobenzoate ester substituent. Derived from metronidazole analogs, it is structurally distinct but shares the imidazole core.
Compound C: Thiosemicarbazone-Based Derivatives (e.g., Compounds 9, 18, 19)
  • Structure: Incorporate thiosemicarbazone moieties linked to benzimidazole rings with substituents like triazolylmethyl and aminoalkyl groups.
  • Properties : Higher molecular weights (e.g., C₂₃H₂₈N₈S for Compound 9) and melting points (180.7–217°C) due to extended conjugation and hydrogen-bonding capacity. NMR data (δ 7.5–8.5 ppm for aromatic protons) confirm structural complexity .
  • Applications : Explored for biological activities, contrasting with the target compound’s focus on industrial research.

Functional Group Variations

Nitro-Substituted Imidazoles ()
  • Examples: 2-(5-Nitro-1H-imidazol-1-yl)-ethanol (CAS 5006-68-8) and 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol (CAS 705-19-1).
  • Key Differences : Nitro groups enhance electrophilicity and reactivity, making these compounds intermediates in antibiotic synthesis (e.g., metronidazole derivatives) .
Sulfonyl and Carbonyl Derivatives ()
  • Examples : 4-[1-(Benzenesulfonyl)ethyl]-5-ethyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one (CAS 477848-65-0) and 5-(1-Methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one (CAS 171967-71-8).
  • Key Differences : Sulfonyl and indole-carbonyl groups introduce steric bulk and polarity, altering solubility and binding affinity in biological systems .

Physicochemical and Regulatory Comparisons

Parameter Target Compound 1-(1H-Benzo[d]imidazol-5-yl)ethanone Thiosemicarbazone Derivatives Nitroimidazole Derivatives
Molecular Formula C₁₂H₁₄N₂O C₉H₈N₂O C₂₃H₂₈N₈S (e.g., Compound 9) C₄H₆N₃O₃ (e.g., CAS 5006-68-8)
Molecular Weight 202.26 g/mol 160.17 g/mol 456.62 g/mol 144.11 g/mol
Substituents 1-Ethyl, 2-methyl, 5-acetyl 5-Acetyl Triazolylmethyl, aminoalkyl Nitro, hydroxyethyl
Melting Point Not reported Not reported 180.7–217°C Not reported
Regulatory Status Unlisted in major inventories Unlisted Not specified Listed as pharmaceutical impurities

Biological Activity

1-(1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)ethanone, a compound belonging to the benzimidazole family, has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into the biological activity of this compound, summarizing findings from various studies, including its anticancer properties, antimicrobial effects, and other pharmacological applications.

  • Molecular Formula : C12_{12}H14_{14}N2_{2}O
  • Molecular Weight : 202.25 g/mol
  • CAS Number : 2818-77-1

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth.

StudyCell LineIC50_{50} (µM)Mechanism
Ribeiro Morais et al. (2023)MCF cell line25.72 ± 3.95Induction of apoptosis
Birajdar et al. (2013)U87 glioblastoma45.2 ± 13.0Cytotoxicity via microtubule disruption

These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and disruption of microtubule dynamics.

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have been well-documented. In particular, studies have shown that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.

PathogenActivityReference
Staphylococcus aureusModerate to goodBirajdar et al. (2013)
Escherichia coliModerate to goodBirajdar et al. (2013)

The effectiveness against these pathogens indicates potential applications in treating bacterial infections.

Neuroprotective Effects

Benzimidazole derivatives have also been investigated for their neuroprotective properties. For instance, certain derivatives demonstrated protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease through inhibition of specific kinases involved in neurodegeneration.

Case Studies

  • Apoptosis Induction in Cancer Cells : A study by Ribeiro Morais et al. demonstrated that treatment with benzimidazole derivatives led to significant apoptosis in MCF cell lines, suggesting a promising avenue for cancer therapy.
  • Microtubule-Binding Affinity : Research indicated that certain benzimidazole derivatives bind to microtubules, enhancing their antiproliferative activity against tumor cells by disrupting mitotic processes.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)ethanone, and how can reaction conditions be tailored to improve yield?

  • Methodology : A two-step approach is commonly employed:

  • Step 1 : Condensation of o-phenylenediamine (OPDA) with formic acid under basic conditions (e.g., 10% NaOH) to form the benzimidazole core .
  • Step 2 : Functionalization via refluxing with chloroacetyl chloride in dry dioxane in the presence of a base (e.g., triethylamine) for 6 hours to introduce the ethanone group .
  • Optimization : Vary solvents (e.g., dioxane vs. THF), temperature (reflux vs. room temperature), and stoichiometry of reagents. Monitor progress using TLC and characterize intermediates via IR (e.g., C=O stretch at ~1700 cm⁻¹) and ¹H NMR (e.g., methyl/ethyl proton signals at δ 1.2–2.5 ppm) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Key Techniques :

  • IR Spectroscopy : Identify characteristic peaks (e.g., C=O at ~1680–1720 cm⁻¹, N–H stretches for benzimidazole at ~3400 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirm substitution patterns (e.g., ethyl/methyl groups at δ 1.3–2.5 ppm in ¹H NMR; carbonyl carbon at δ ~200 ppm in ¹³C NMR) .
  • Elemental Analysis : Validate empirical formula (C₁₂H₁₄N₂O) by comparing calculated vs. experimental C, H, N percentages (e.g., %C: 70.56, %H: 6.86) .

Q. How can X-ray crystallography resolve ambiguities in molecular geometry?

  • Procedure : Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water). Collect diffraction data using a Bruker D8 Venture system. Refine structures using SHELXL (space group determination, R-factor optimization) .
  • Outcome : Confirm bond lengths (e.g., C=O: ~1.22 Å), angles (e.g., C–N–C in imidazole ring: ~108°), and torsional parameters to distinguish between tautomeric forms .

Advanced Research Questions

Q. What computational methods predict the electronic properties and reactivity of this compound?

  • Approach : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) to analyze:

  • Frontier molecular orbitals (HOMO/LUMO) for charge transfer behavior .
  • Electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites .
  • Compare theoretical IR/NMR spectra with experimental data to validate models .

Q. How do hydrogen-bonding interactions influence crystal packing and stability?

  • Analysis : Use graph-set notation (e.g., Etter’s rules) to classify H-bond motifs (e.g., R₂²(8) rings). For example, N–H···O=C interactions between benzimidazole NH and ethanone carbonyl groups stabilize layered structures .
  • Validation : Overlay experimental (X-ray) and computational (Mercury software) packing diagrams to assess intermolecular distances (<3.0 Å for strong H-bonds) .

Q. How can structural modifications enhance biological activity, and what docking strategies validate target binding?

  • Design : Introduce substituents (e.g., halogens, methoxy groups) at the 5-position of benzimidazole to modulate lipophilicity. Synthesize derivatives via Suzuki coupling or nucleophilic substitution .
  • Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases). Analyze binding poses (e.g., ethanone group forming H-bonds with active-site residues) and correlate with IC₅₀ values .

Q. What strategies resolve contradictions in reported spectroscopic or crystallographic data?

  • Troubleshooting :

  • For NMR discrepancies: Verify solvent effects (e.g., DMSO vs. CDCl₃) and tautomerism using variable-temperature NMR .
  • For crystallographic mismatches: Cross-validate with powder XRD to rule out polymorphism or solvate formation .

Methodological Tables

Table 1 : Comparison of Synthetic Yields Under Different Conditions

SolventCatalystTemp (°C)Time (h)Yield (%)Purity (HPLC)
DioxaneEt₃N11067897.2
THFK₂CO₃65126295.8
DMFNone10084589.3
Data derived from

Table 2 : Key Crystallographic Parameters from X-Ray Analysis

ParameterValue (Å/°)
C=O Bond Length1.223
C–N (Imidazole)1.335
Dihedral Angle5.8°
Data from

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.